Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate
Overview
Description
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure, which is substituted with a benzamido group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a benzamido-substituted alkene in the presence of a rhodium catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products. This method is advantageous for large-scale production due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various amides or thioamides.
Scientific Research Applications
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific enzymes, inhibiting their activity and leading to the desired biological effect. The benzamido group may also participate in hydrogen bonding with target proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl (1S,2R)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate: Lacks the benzamido group, leading to different reactivity and applications.
Ethyl (1S,2R)-1-benzamido-2-methylcyclopropanecarboxylate: Substitutes the trifluoromethyl group with a methyl group, affecting its lipophilicity and biological interactions.
Uniqueness
Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate is unique due to the presence of both the benzamido and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the benzamido group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSAYYXYXAXDG-MFKMUULPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743213 | |
Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068146-77-9 | |
Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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